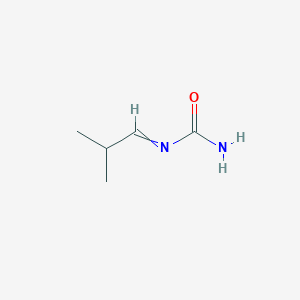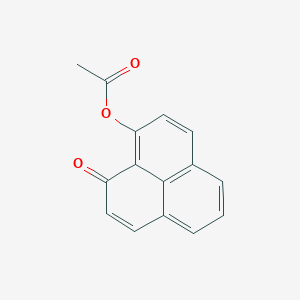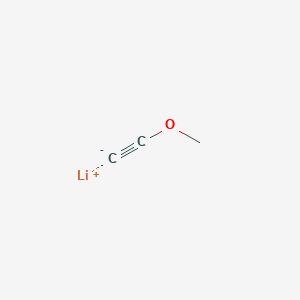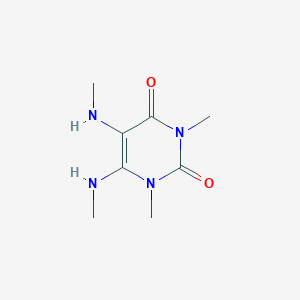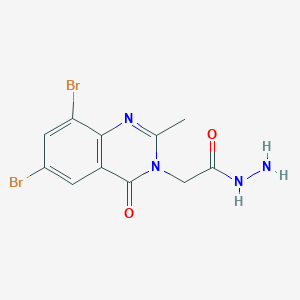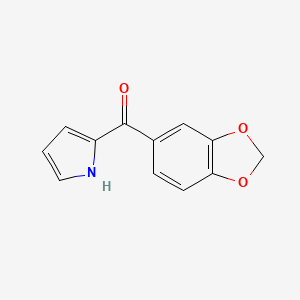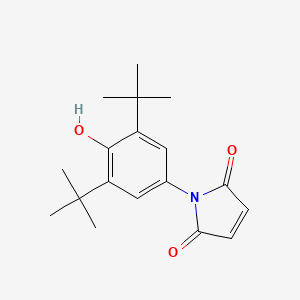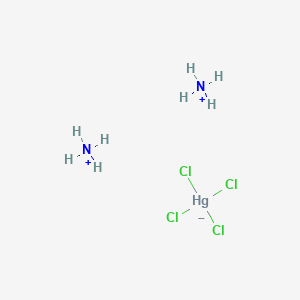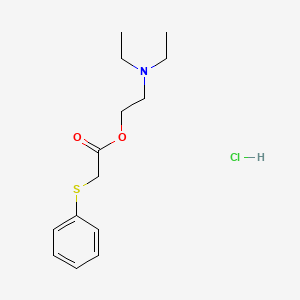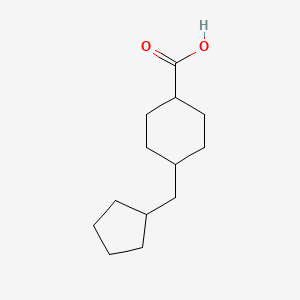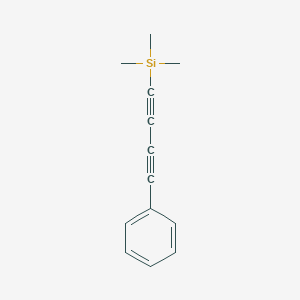
Silane, trimethyl(4-phenyl-1,3-butadiynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of a trimethylsilyl group attached to a 4-phenyl-1,3-butadiyne moiety. It is commonly used in organic synthesis and materials science due to its unique chemical properties.
Preparation Methods
The synthesis of Silane, trimethyl(4-phenyl-1,3-butadiynyl)- typically involves the reaction of phenylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is then purified by distillation or chromatography.
Chemical Reactions Analysis
Silane, trimethyl(4-phenyl-1,3-butadiynyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to form silanes using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride.
Substitution reagents: Halogens, organometallic compounds.
Major products formed from these reactions include silanols, siloxanes, and various substituted silanes.
Scientific Research Applications
Silane, trimethyl(4-phenyl-1,3-butadiynyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Silane, trimethyl(4-phenyl-1,3-butadiynyl)- involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and the 4-phenyl-1,3-butadiyne moiety. The trimethylsilyl group acts as a protecting group, stabilizing reactive intermediates and facilitating selective reactions. The 4-phenyl-1,3-butadiyne moiety provides a conjugated system that can undergo various transformations, including cycloaddition and polymerization reactions .
Comparison with Similar Compounds
Silane, trimethyl(4-phenyl-1,3-butadiynyl)- can be compared with other similar compounds such as:
Trimethyl(phenylethynyl)silane: This compound has a similar structure but lacks the additional alkyne group, making it less versatile in certain reactions.
Trimethyl(phenyl)silane: This compound lacks the alkyne functionality, limiting its applications in polymerization and cycloaddition reactions.
The uniqueness of Silane, trimethyl(4-phenyl-1,3-butadiynyl)- lies in its ability to undergo a wide range of chemical reactions due to the presence of both the trimethylsilyl group and the 4-phenyl-1,3-butadiyne moiety, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
38177-56-9 |
|---|---|
Molecular Formula |
C13H14Si |
Molecular Weight |
198.33 g/mol |
IUPAC Name |
trimethyl(4-phenylbuta-1,3-diynyl)silane |
InChI |
InChI=1S/C13H14Si/c1-14(2,3)12-8-7-11-13-9-5-4-6-10-13/h4-6,9-10H,1-3H3 |
InChI Key |
CGPGUPRIFVMUCZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC#CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline](/img/structure/B14675298.png)
